molecular formula C13H18N6O3 B10936714 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B10936714
M. Wt: 306.32 g/mol
InChI Key: HAEVBNYUXVCUKG-UHFFFAOYSA-N
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Description

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide is a compound that belongs to the class of pyrazoles, which are known for their versatility in organic synthesis and medicinal chemistry . This compound features two pyrazole rings, one of which is substituted with an ethyl group and the other with a nitro group. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide typically involves the following steps:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, catalysts, and specific solvents to control the reaction environment.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole rings can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of their biological functions . The nitro group may also participate in redox reactions, further influencing the compound’s activity .

Properties

Molecular Formula

C13H18N6O3

Molecular Weight

306.32 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-3-(5-methyl-4-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C13H18N6O3/c1-3-17-9-11(7-15-17)6-14-13(20)4-5-18-10(2)12(8-16-18)19(21)22/h7-9H,3-6H2,1-2H3,(H,14,20)

InChI Key

HAEVBNYUXVCUKG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC(=O)CCN2C(=C(C=N2)[N+](=O)[O-])C

Origin of Product

United States

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